molecular formula C25H24N2S B11585346 3,3'-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole)

3,3'-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole)

Cat. No.: B11585346
M. Wt: 384.5 g/mol
InChI Key: VAQANJMJZFGZRZ-UHFFFAOYSA-N
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Description

3,3’-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole) is a complex organic compound that features both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two structures in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole) typically involves the coupling of indole derivatives with thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole) can undergo various types of chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

3,3’-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole) involves its interaction with molecular targets such as enzymes or receptors. The indole and thiophene moieties can bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-(thiophen-2-ylmethanediyl)bis(1,2-dimethyl-1H-indole) apart is the combination of both indole and thiophene moieties in a single molecule. This unique structure allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C25H24N2S

Molecular Weight

384.5 g/mol

IUPAC Name

3-[(1,2-dimethylindol-3-yl)-thiophen-2-ylmethyl]-1,2-dimethylindole

InChI

InChI=1S/C25H24N2S/c1-16-23(18-10-5-7-12-20(18)26(16)3)25(22-14-9-15-28-22)24-17(2)27(4)21-13-8-6-11-19(21)24/h5-15,25H,1-4H3

InChI Key

VAQANJMJZFGZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=CC=CS3)C4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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